

Therapeutic Drug Monitoring of Posaconazole Acetate: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Posaconazole Acetate	
Cat. No.:	B15291842	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole is a second-generation, broad-spectrum triazole antifungal agent with potent activity against a wide variety of yeasts and molds.[1] It is structurally related to itraconazole and functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to impaired cell membrane integrity and ultimately, fungal cell death. Posaconazole is available in multiple formulations, including an oral suspension, a delayed-release tablet, and an intravenous solution.

Due to significant inter- and intra-patient pharmacokinetic variability, particularly with the oral suspension, therapeutic drug monitoring (TDM) of posaconazole is recommended to optimize clinical efficacy and minimize the risk of sub-therapeutic concentrations.[3] Factors such as food intake, gastric pH, and gastrointestinal motility can significantly influence the absorption of the oral suspension.[1] The delayed-release tablet and intravenous formulations exhibit more predictable pharmacokinetic profiles. This document provides detailed application notes and protocols for the therapeutic drug monitoring of **posaconazole acetate**.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic profile of posaconazole varies significantly depending on the formulation administered. The delayed-release tablet and intravenous formulations offer improved



bioavailability and less variability compared to the oral suspension. A summary of key pharmacokinetic parameters is presented in Table 1.

Table 1: Pharmacokinetic Parameters of Posaconazole Formulations in Healthy Adults

Formulati on	Dose	Fed/Faste d State	Cmax (ng/mL)	Tmax (hr)	AUC0–∞ (ng·h/mL)	Half-life (t½) (hr)
Oral Suspensio n	100 mg	Fasted	-	4-5	3,420	23.1 - 29.2
100 mg	Fed (High- Fat)	243	6-8	8,750	23.1 - 29.2	
Delayed- Release Tablet	100 mg	Fasted	-	4-5	11,300 - 11,700	23.1 - 29.2
100 mg	Fed (High- Fat)	327 - 348	6-8	11,900 - 12,400	23.1 - 29.2	
400 mg	-	1,090	-	42,406	-	-
Intravenou s Solution	-	-	-	-	-	29

Data compiled from references:[4][5][6]

The primary pharmacodynamic index associated with posaconazole efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1] TDM utilizes trough concentrations (Cmin) as a surrogate for total drug exposure to guide dosing adjustments.

Indications for Therapeutic Drug Monitoring (TDM)

Routine TDM for posaconazole is recommended in several clinical scenarios to ensure target concentrations are achieved. These include:

• Prophylaxis of Invasive Fungal Infections (IFIs): In high-risk, immunocompromised patients.



- Treatment of IFIs: Including aspergillosis, mucormycosis, and other mold infections.
- Patients with absorption concerns: Such as those with gastrointestinal disorders, mucositis, or diarrhea.
- Use of the oral suspension: Due to its inherent pharmacokinetic variability.
- Lack of clinical response: To rule out sub-therapeutic drug exposure.
- Potential drug-drug interactions: With medications that may alter posaconazole concentrations.

Therapeutic Trough Concentration Targets

The target trough concentration for posaconazole varies depending on the clinical indication. It is crucial to collect trough samples immediately before the next scheduled dose (within 0 to 60 minutes) and after steady-state has been reached (typically after 5-7 days of consistent dosing).

Table 2: Recommended Therapeutic Trough Concentrations for Posaconazole

Indication	Recommended Trough Concentration (mg/L)	Evidence Level
Prophylaxis	>0.7	Moderate
Treatment of Invasive Fungal Infections	>1.0	Strong
Upper Limit (Provisional)	<3.75	Limited

Data compiled from references:[3]

Analytical Methodologies

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common



analytical methods for quantifying posaconazole in plasma or serum. LC-MS/MS is generally preferred due to its higher sensitivity and specificity.

Experimental Protocols

Protocol 1: Quantification of Posaconazole in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of posaconazole concentrations in human plasma using liquid chromatography-tandem mass spectrometry.

- 1. Materials and Reagents
- Posaconazole reference standard
- Posaconazole-d4 (internal standard)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Human plasma (drug-free)
- Volumetric flasks and pipettes
- Microcentrifuge tubes
- Centrifuge
- LC-MS/MS system (e.g., Sciex API 3000 or equivalent)
- 2. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Prepare stock solutions of posaconazole and posaconazole-d4
 in methanol.



- Working Solutions: Prepare serial dilutions of the posaconazole stock solution in drug-free human plasma to create calibration standards and quality controls (QCs). A typical calibration range is 2-1000 ng/mL.[2][7] The internal standard working solution should be prepared in acetonitrile.
- 3. Sample Preparation (Protein Precipitation)
- Pipette 100 μL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.
- Add 200 μL of the internal standard working solution (in acetonitrile).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions
- LC System: Agilent 1200 series or equivalent
- Column: C18, e.g., 4.6 x 50 mm, 5 μm
- Mobile Phase: Acetonitrile:Water:Formic Acid (55:45:0.1, v/v/v)[2][7]
- Flow Rate: 0.25 mL/min[2][7]
- Injection Volume: 10 μL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- MRM Transitions:
 - Posaconazole: m/z 701.3 → 683.3
 - Posaconazole-d4: m/z 705.3 → 687.3



- 5. Data Analysis and Quality Control
- Quantify posaconazole concentrations using a calibration curve generated from the peak area ratios of the analyte to the internal standard.
- The calibration curve should have a correlation coefficient (r²) of ≥0.99.
- The accuracy and precision of the assay should be within ±15% for QCs (±20% for the lower limit of quantification).

Protocol 2: Quantification of Posaconazole in Human Serum by HPLC-UV

This protocol provides a method for the determination of posaconazole in human serum using high-performance liquid chromatography with UV detection.

- 1. Materials and Reagents
- · Posaconazole reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Human serum (drug-free)
- Volumetric flasks and pipettes
- Microcentrifuge tubes
- Centrifuge
- HPLC system with a UV detector
- 2. Preparation of Stock and Working Solutions
- Stock Solution (100 μg/mL): Prepare a stock solution of posaconazole in methanol.



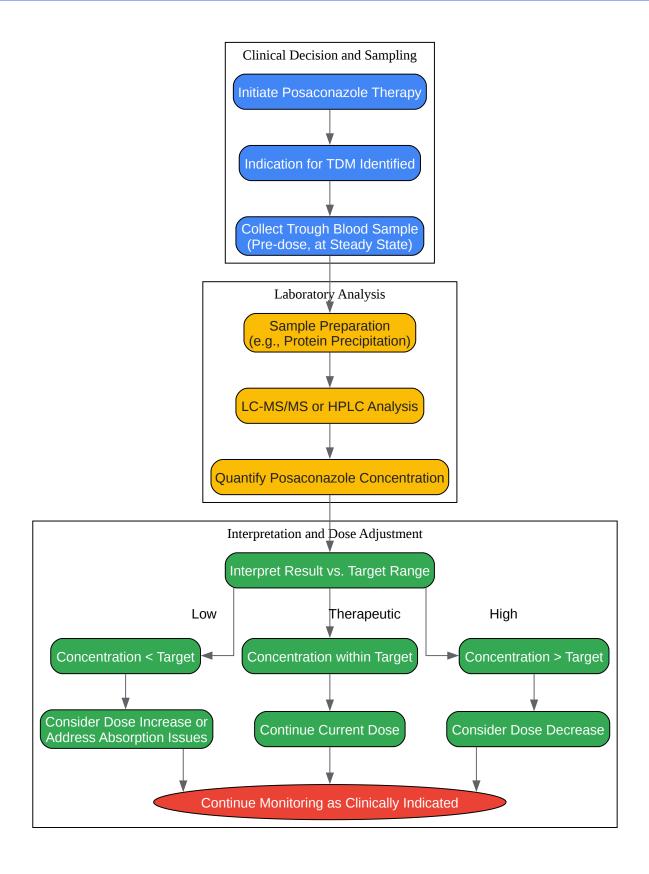
- Working Solutions: Prepare serial dilutions of the stock solution in drug-free human serum to create calibration standards and QCs. A typical calibration range is 0.1-10 μg/mL.
- 3. Sample Preparation (Protein Precipitation)
- Pipette 100 μL of serum (calibrator, QC, or patient sample) into a microcentrifuge tube.
- Add 300 μL of methanol.
- · Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.[8]
- Transfer the supernatant to an autosampler vial for analysis.
- 4. HPLC Conditions
- · LC System: Shimadzu Liquid Chromatograph or equivalent
- Column: C8, e.g., 250 x 4.6 mm, 5 μm[9]
- Mobile Phase: Methanol:Water (75:25, v/v)[9]
- Flow Rate: 1.0 mL/min[9]
- Injection Volume: 20 μL[9]
- Detection Wavelength: 260 nm[9]
- Column Temperature: 25°C[9]
- 5. Data Analysis and Quality Control
- Quantify posaconazole concentrations using a calibration curve generated from the peak areas.
- The calibration curve should have a correlation coefficient (r²) of ≥0.99.



• The accuracy and precision of the assay should be within ±15% for QCs (±20% for the lower limit of quantification).

Visualizations

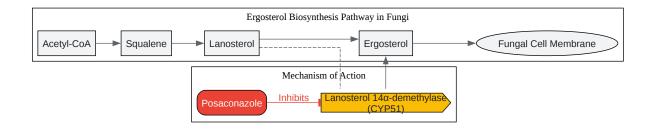




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Caption: Posaconazole Therapeutic Drug Monitoring (TDM) Workflow.





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Caption: Mechanism of Action of Posaconazole.

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